(1-Iodoethenyl)(trimethyl)stannane

Description

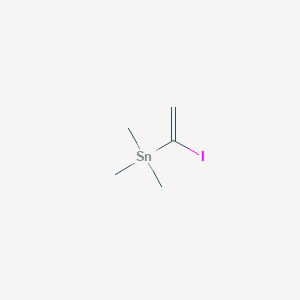

(1-Iodoethenyl)(trimethyl)stannane is an organotin compound characterized by a trimethyltin group bonded to a 1-iodoethenyl moiety. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their unique reactivity and stability profiles.

Properties

CAS No. |

857349-87-2 |

|---|---|

Molecular Formula |

C5H11ISn |

Molecular Weight |

316.76 g/mol |

IUPAC Name |

1-iodoethenyl(trimethyl)stannane |

InChI |

InChI=1S/C2H2I.3CH3.Sn/c1-2-3;;;;/h1H2;3*1H3; |

InChI Key |

WAORGDWXVMJUEZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C(=C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodoethenyl)(trimethyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of trimethyltin chloride with an iodoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-Iodoethenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.

Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium or nickel catalysts are often employed to facilitate coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield organotin amides, while coupling reactions produce complex organic frameworks .

Scientific Research Applications

(1-Iodoethenyl)(trimethyl)stannane has a wide range of applications in scientific research:

Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Iodoethenyl)(trimethyl)stannane involves its ability to act as an electrophile, facilitating various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-Iodoethenyl)(trimethyl)stannane with other organotin and organometallic derivatives, focusing on structural, reactivity, and application-based differences.

Structural and Functional Group Comparisons

Trimethylstannane Derivatives (e.g., trimethyl(pentacarbonylmanganese)stannane ):

These compounds feature a trimethyltin group bonded to transition metal carbonyl complexes. Unlike this compound, the presence of a manganese carbonyl moiety introduces distinct vibrational spectra and electron distribution patterns, which influence their stability and catalytic activity in cluster formations.Tetraalkyl Lead Compounds (e.g., tert-butyl(trimethyl)plumbane ):

Lead analogs exhibit heavier metal centers, resulting in lower thermal stability and higher toxicity compared to tin analogs. The iodine substituent in this compound may confer greater reactivity in halogen-exchange reactions compared to lead-based compounds, which are increasingly restricted due to environmental concerns.Perfluorinated Stannanes (e.g., tributylfluoro-stannane polymers ):

Fluorinated stannanes are valued for their resistance to oxidation and degradation. In contrast, the iodine group in this compound may render it more reactive but less stable under harsh conditions, limiting its utility in fluoropolymer applications.

Toxicity and Environmental Impact

Organotin compounds exhibit varying toxicity depending on their organic substituents. However, iodine incorporation could complicate degradation pathways compared to non-halogenated stannanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.